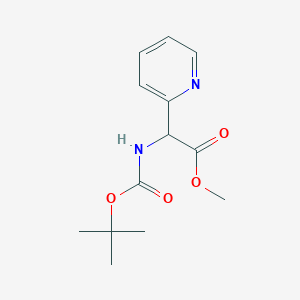

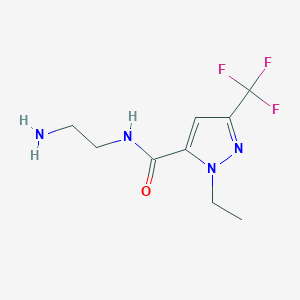

![molecular formula C10H10FNO3S B3039312 3-[(3-氟-4-甲氧苯基)磺酰基]丙腈 CAS No. 1010909-70-2](/img/structure/B3039312.png)

3-[(3-氟-4-甲氧苯基)磺酰基]丙腈

描述

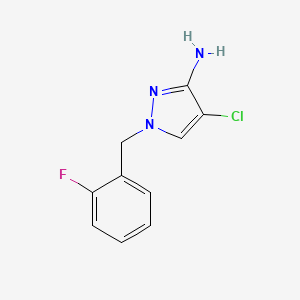

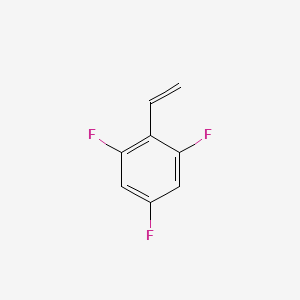

The compound 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile is a chemical entity that can be inferred to possess a sulfonyl functional group attached to a propanenitrile moiety, with a fluorine and a methoxy group on the aromatic ring. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including substitutions and reductions. For instance, the synthesis of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, involves the substitution of morpholine on a difluorinated compound followed by nitro group reduction . This suggests that the synthesis of 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile could similarly involve a series of substitutions and functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds, such as those in the sulfonated polytriazoles family, is confirmed using spectroscopic methods like FTIR and NMR . These techniques could also be applied to determine the structure of 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile, ensuring the correct placement of functional groups and the overall molecular integrity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the ability to form sulfonamides and carbamates through reactions with sulfonyl chlorides and chloroformates, respectively . This indicates that 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile may also participate in such reactions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

Compounds with sulfonyl groups and fluorinated aromatic rings, like those mentioned in the papers, often exhibit high thermal and chemical stabilities . They may also show good solubility and film-forming capabilities, which are desirable in materials science applications. The presence of a fluorine atom can influence the acidity and electronegativity within the molecule, potentially affecting its reactivity and interactions with biological systems .

科学研究应用

燃料电池的聚合物开发: Kim, Robertson 和 Guiver (2008) 开发了用于燃料电池的新型磺化聚(芳醚砜)聚合物。这些聚合物显示出高质子电导率,使其适合作为燃料电池应用的聚电解质膜材料 (Kim, Robertson, & Guiver, 2008).

抗菌席夫碱合成: Puthran 等人 (2019) 使用 2-氨基-5-(3-氟-4-甲氧苯基)噻吩-3-腈合成了新型席夫碱,在体外表现出显着的抗菌活性。这项研究表明在开发新型抗菌剂方面具有潜在应用 (Puthran et al., 2019).

锂离子电池的电解质: Liu 等人 (2016) 研究了 3-(2-甲氧基乙氧基)丙腈的新型混合物作为锂离子电池的安全电解质。这些电解质表现出高安全性、更好的润湿性和有希望的电化学性能,表明它们适用于锂离子电池应用 (Liu et al., 2016).

质子交换膜的聚合物合成: Bae、Miyatake 和 Watanabe (2009) 合成了含有芴基团的磺化聚(芳醚砜)嵌段共聚物。这些共聚物具有高质子电导率和机械性能,是燃料电池应用的有希望的材料 (Bae, Miyatake, & Watanabe, 2009).

聚合物电解质膜的开发: Zhang 等人 (2013) 开发了通过长烷基侧链具有磺酸的聚(苯醚)作为燃料电池的质子交换膜。这些膜表现出高质子电导率和良好的稳定性,表明它们在燃料电池技术中的潜力 (Zhang et al., 2013).

安全和危害

3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/clothing/eye protection/face protection when handling this compound .

属性

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)sulfonylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3S/c1-15-10-4-3-8(7-9(10)11)16(13,14)6-2-5-12/h3-4,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZFFCAXAYITTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)CCC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。